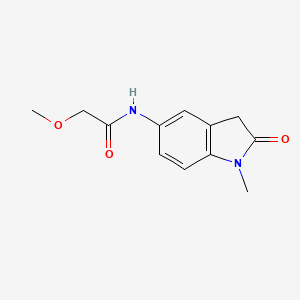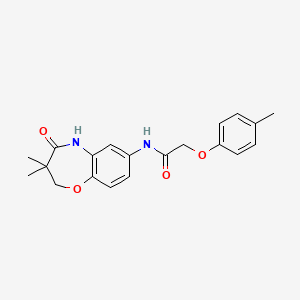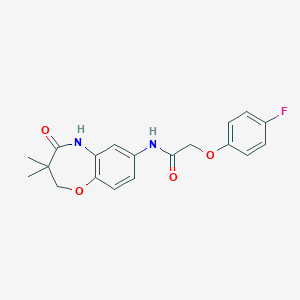
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as 3-Methoxy-Indole-2-Carboxylic Acid, is a small molecule that has been studied for its potential biological activities. It is a derivative of indole-2-carboxylic acid and has been found to possess antifungal, anti-inflammatory, and antioxidant properties. 3-Methoxy-Indole-2-Carboxylic Acid has been used in the synthesis of various compounds and has been studied for its potential therapeutic applications.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been studied for its potential biological activities. It has been found to possess antifungal, anti-inflammatory, and antioxidant properties. It has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Furthermore, 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been studied for its potential use as a drug delivery system.
Mechanism of Action
The biological activities of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid are thought to be mediated by its ability to interact with various proteins and enzymes. It has been found to interact with various proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. Furthermore, it has been found to interact with various enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, anti-inflammatory, and antioxidant properties. It has also been found to possess anti-tumorigenic and anti-angiogenic effects. Furthermore, it has been found to possess anti-apoptotic and anti-allergic effects.
Advantages and Limitations for Lab Experiments
The use of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized in high yields. Furthermore, it is a small molecule, which makes it easier to handle and store. Additionally, it has been found to possess a variety of biological activities, making it a useful tool for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is unstable in the presence of light and heat, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid. One potential direction is to further study its biological activities and its potential therapeutic applications. Additionally, it could be studied for its potential use as a drug delivery system. Furthermore, it could be studied for its potential use in the synthesis of other compounds. Finally, it could be studied for its potential use in the development of new and improved therapeutic agents.
Synthesis Methods
2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamidedole-2-Carboxylic Acid can be synthesized by the reaction of 2-amino-3-methoxybenzoic acid and 2-oxo-2,3-dihydro-1H-indol-5-yl acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride. The reaction yields the desired product in high yields.
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-3-2-4-14(9-13)23-10-17(21)18-12-5-6-15-11(7-12)8-16(20)19-15/h2-7,9H,8,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDORDLUYXEPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-phenylacetamide](/img/structure/B6491014.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6491021.png)
![2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6491026.png)
![methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B6491032.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491042.png)
![N-(3-acetamidophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491044.png)
![N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6491057.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide](/img/structure/B6491065.png)
![methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491072.png)
![2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B6491080.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6491094.png)

